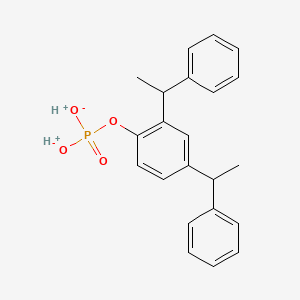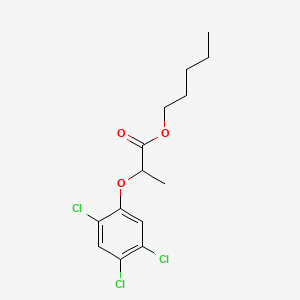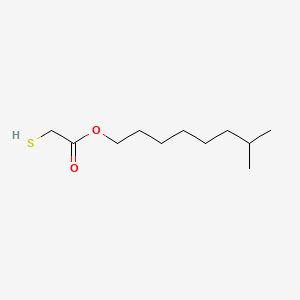
Isononyl mercaptoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isononyl mercaptoacetate is an organic compound with the molecular formula C11H22O2S. It is an ester derived from mercaptoacetic acid and isononyl alcohol. This compound is known for its applications in various industrial processes, particularly in the production of plasticizers and stabilizers for polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isononyl mercaptoacetate can be synthesized through the esterification of mercaptoacetic acid with isononyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous processing techniques. One common method includes the counter-current extraction of mercaptoacetic acid from tailing liquor, followed by esterification with isononyl alcohol. The crude ester is then purified through vacuum distillation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Isononyl mercaptoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to mercaptoacetic acid and isononyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Mercaptoacetic acid and isononyl alcohol.
Substitution: Various substituted mercaptoacetates depending on the nucleophile used.
Applications De Recherche Scientifique
Isononyl mercaptoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is widely used in the production of plasticizers and stabilizers for polymers, enhancing the flexibility and durability of plastic products
Mécanisme D'action
The mechanism of action of isononyl mercaptoacetate involves its interaction with various molecular targets. The mercapto group (-SH) in the compound can form covalent bonds with electrophilic centers in other molecules, leading to the formation of stable adducts. This property is exploited in its use as a stabilizer in polymer chemistry, where it helps prevent the degradation of polymers by reacting with free radicals and other reactive species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isooctyl mercaptoacetate: Similar in structure but derived from isooctyl alcohol.
Ethyl thioglycolate: An ester of mercaptoacetic acid with ethyl alcohol.
Butyl 3-mercaptopropionate: Contains a mercapto group and a propionate ester.
Uniqueness
Isononyl mercaptoacetate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to similar compounds like isooctyl mercaptoacetate provides it with different solubility and reactivity characteristics, making it suitable for specific industrial applications .
Propriétés
Numéro CAS |
84051-96-7 |
|---|---|
Formule moléculaire |
C11H22O2S |
Poids moléculaire |
218.36 g/mol |
Nom IUPAC |
7-methyloctyl 2-sulfanylacetate |
InChI |
InChI=1S/C11H22O2S/c1-10(2)7-5-3-4-6-8-13-11(12)9-14/h10,14H,3-9H2,1-2H3 |
Clé InChI |
NAKWOGACFRMZIC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCOC(=O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



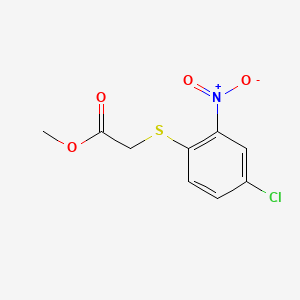
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)

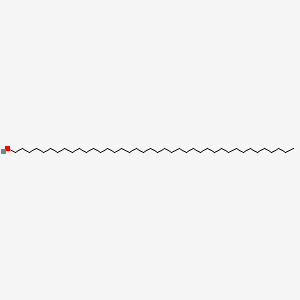
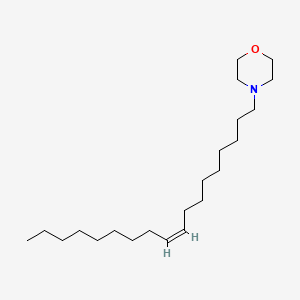

![[trans(trans)]-4,4'-Bis(4-pentylcyclohexyl)biphenyl](/img/structure/B15177492.png)
